2-(Trifluoromethyl)quinoline is a highly specialized fluorinated N-heterocycle characterized by a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the quinoline ring. This substitution fundamentally alters the molecule's physicochemical baseline compared to standard quinoline, significantly increasing lipophilicity (logP) while depressing the basicity of the adjacent nitrogen atom[1]. Commercially available at high purities (≥97%), it serves as a critical, procurement-ready building block for advanced active pharmaceutical ingredients (APIs), high-efficacy agrochemicals, and specialized transition-metal ligands. By utilizing this pre-functionalized intermediate, chemists bypass the low yields and regioselectivity challenges associated with late-stage electrophilic or radical trifluoromethylation, ensuring reproducible scale-up in both medicinal chemistry and materials science workflows.
Substituting 2-(Trifluoromethyl)quinoline with unfluorinated analogs like quinoline or 2-methylquinoline (quinaldine) leads to critical failures in both biological efficacy and chemical processability. The -CF3 group is not merely a steric placeholder for a methyl group; its intense electronegativity creates unique electrostatic interactions in protein binding pockets—such as specific hydrogen bonding with serine or threonine residues—that a methyl group cannot replicate, often resulting in multi-fold drops in receptor binding affinity if substituted [1]. Furthermore, the reduced pKa of the quinoline nitrogen in the trifluoromethylated variant prevents unwanted metal-coordination (catalyst poisoning) during complex cross-coupling syntheses. In agrochemical applications, replacing the -CF3 group with electron-donating groups drastically reduces cell membrane permeability and metabolic stability, rendering the resulting formulations ineffective against target pathogens [2].
In the development of Aryl-Heteroaryl Urea (AHU) inhibitors targeting the Insulin-Like Growth Factor Receptor (IGF-1R), the choice of the quinoline scaffold is critical. Studies demonstrate that utilizing the 2-(trifluoromethyl)quinoline framework yields a 5-fold improvement in inhibitory potency compared to the exact same inhibitor synthesized using a 2-methylquinoline (quinaldine) scaffold [1]. This quantitative leap in activity is attributed to the -CF3 group forming specific electrostatic contacts with Ser979 and Thr1127 in the binding pocket, interactions that are impossible for the non-polar methyl analog.
| Evidence Dimension | Inhibitory potency against IGF-1R |
| Target Compound Data | 2-(Trifluoromethyl)quinoline scaffold (5x higher potency) |
| Comparator Or Baseline | 2-Methylquinoline scaffold (baseline potency) |
| Quantified Difference | 5-fold enhancement in target inhibition |
| Conditions | In vitro IGF-1R kinase assay for AHU derivatives |
For medicinal chemists, procuring the trifluoromethylated precursor instead of the cheaper methyl analog is essential for achieving viable nanomolar potency in targeted kinase inhibitors.
The integration of the 2-(trifluoromethyl)quinoline core into agrochemical formulations provides a massive boost in antibacterial efficacy compared to standard commercial agents and non-fluorinated analogs. In assays against the destructive rice pathogen Xanthomonas oryzae (Xoo), a 2-(trifluoromethyl)quinoline derivative achieved a minimum inhibitory concentration (MIC) of 3.12 μg/mL [1]. In vivo testing revealed a protective efficacy of 33.0% at 200 μg/mL, nearly double the 18.3% efficacy of the commercial benchmark bismerthiazol. The high lipophilicity and electronegativity of the -CF3 group drive this performance by inducing intracellular oxidative damage and membrane disruption.
| Evidence Dimension | In vivo protective efficacy against Xoo (at 200 μg/mL) |
| Target Compound Data | 2-(Trifluoromethyl)quinoline derivative (33.0% efficacy) |
| Comparator Or Baseline | Commercial benchmark bismerthiazol (18.3% efficacy) |
| Quantified Difference | 1.8-fold increase in protective efficacy |
| Conditions | In vivo rice bacterial blight assay |
Agrochemical developers must prioritize this specific fluorinated scaffold to achieve commercially viable crop protection rates that outperform existing legacy bactericides.
Attempting to synthesize 2-(trifluoromethyl)quinolines via late-stage direct C-H trifluoromethylation of unfunctionalized quinoline is notoriously inefficient. Standard direct trifluoromethylation conditions (using Me3SiCF3) often yield a mixture of dihydroquinoline and aromatized products at a mere 10% total yield unless highly specific, costly additives (like DMPU) and oxidants are employed, which only pushes yields to a maximum of 73% [1]. By procuring pre-synthesized 2-(Trifluoromethyl)quinoline (≥97% purity), process chemists bypass these low-yielding, difficult-to-purify steps, ensuring maximum conversion of the starting material into downstream cross-coupling or derivatization workflows.
| Evidence Dimension | Effective yield of the 2-trifluoromethylated core |
| Target Compound Data | Procured 2-(Trifluoromethyl)quinoline (≥97% purity, ready for use) |
| Comparator Or Baseline | Direct C-H trifluoromethylation of quinoline (10% to 73% yield) |
| Quantified Difference | Elimination of 27-90% material loss during core functionalization |
| Conditions | Late-stage functionalization vs. direct procurement |
Procuring the pre-functionalized building block is economically and operationally superior to performing complex, low-yielding late-stage fluorination in-house.
The strategic placement of the trifluoromethyl group at the 2-position exerts a profound inductive electron-withdrawing effect, significantly reducing the basicity of the adjacent quinoline nitrogen compared to unsubstituted quinoline [1]. This physicochemical shift is highly advantageous in the design of transition-metal catalysts and luminescent iridium/ruthenium complexes, where a highly basic nitrogen can lead to unwanted catalyst poisoning or altered emission spectra. The -CF3 group fine-tunes the electronic environment, enhancing the oxidative stability of the resulting metal complexes while maintaining the required steric profile.
| Evidence Dimension | Nitrogen basicity and electron density |
| Target Compound Data | 2-(Trifluoromethyl)quinoline (Reduced basicity, high oxidative stability) |
| Comparator Or Baseline | Unsubstituted Quinoline (Higher basicity, prone to off-target coordination) |
| Quantified Difference | Predictable depression of pKa preventing catalyst poisoning |
| Conditions | Transition-metal ligand coordination environments |
Materials scientists require this specific fluorinated analog to precisely tune the electronic emission and stability of OLED materials and organometallic catalysts.
Directly following its proven superiority in IGF-1R inhibitor frameworks, this compound is the optimal starting material for synthesizing novel oncology APIs where the 2-CF3 group is required for specific electrostatic interactions in the kinase hinge region [1]. It provides a massive potency advantage over standard 2-methylquinoline precursors.
Based on its ability to drastically outperform commercial bactericides like bismerthiazol, it is highly suited for developing advanced crop protection agents targeting resistant strains of phytopathogenic bacteria (e.g., Xanthomonas oryzae) [2]. The enhanced lipophilicity ensures better membrane penetration in field applications.
Due to the reduced basicity and high oxidative stability imparted by the 2-CF3 group, it is an ideal precursor for synthesizing cyclometalated iridium or ruthenium complexes used in high-efficiency phosphorescent OLED displays and photocatalysts [3]. It prevents the catalyst poisoning often seen with unfluorinated quinolines.
Because late-stage trifluoromethylation of N-heterocycles suffers from poor regioselectivity and low yields, this procurement-ready compound is the preferred choice for combinatorial chemistry workflows aiming to build diverse libraries of mefloquine-analogs and antimalarials [4].
Acute Toxic;Irritant